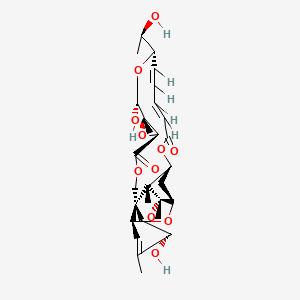
Baccharinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baccharinol is a secondary metabolite derived from plants of the genus Baccharis. These plants are known for their diverse range of bioactive compounds, which have been studied for various medicinal properties. This compound, in particular, has garnered attention due to its potential therapeutic applications, especially in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions: Baccharinol can be synthesized through several organic synthesis routes. One common method involves the use of Grignard reagents, which react with carbonyl compounds to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves extraction from Baccharis plant species. The plants are harvested, dried, and subjected to solvent extraction to isolate the bioactive compounds. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
Chemistry: Baccharinol serves as a valuable intermediate in organic synthesis, aiding in the development of complex molecules.
Biology: It has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits anticancer properties, inhibiting tumor cell proliferation and inducing apoptosis. It is being explored as a potential chemotherapeutic agent.
Industry: The compound’s bioactive properties make it useful in the development of natural pesticides and herbicides.
作用機序
Baccharinol exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in cell growth and apoptosis. The compound’s ability to induce oxidative stress in cancer cells leads to cell death, making it a potent anticancer agent.
類似化合物との比較
Artepillin C: Another compound derived from Baccharis species, known for its anticancer properties.
Baccharin: A related compound with similar bioactive properties.
Curcuphenol: Exhibits anticancer activities similar to Baccharinol.
Uniqueness: this compound stands out due to its unique chemical structure and specific interactions with cellular targets. Its ability to selectively induce apoptosis in cancer cells while sparing healthy cells highlights its potential as a safer chemotherapeutic agent compared to other compounds.
特性
CAS番号 |
63783-94-8 |
|---|---|
分子式 |
C29H38O11 |
分子量 |
562.6 g/mol |
IUPAC名 |
(1R,3R,6R,8R,12S,14R,15S,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H38O11/c1-15-9-21-28(11-17(15)31)13-36-25(34)24-26(3,40-24)19(32)12-35-18(16(2)30)7-5-6-8-23(33)39-20-10-22(38-21)29(14-37-29)27(20,28)4/h5-9,16-22,24,30-32H,10-14H2,1-4H3/b7-5+,8-6-/t16-,17-,18-,19+,20-,21-,22-,24-,26-,27-,28-,29+/m1/s1 |
InChIキー |
ZGOCMMMDEQOCDU-OIFNLFKASA-N |
SMILES |
CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |
異性体SMILES |
CC1=C[C@@H]2[C@@]3(C[C@H]1O)COC(=O)[C@@H]4[C@](O4)([C@H](CO[C@H](/C=C/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)[C@@H](C)O)O)C |
正規SMILES |
CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |
同義語 |
baccharinoid B4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


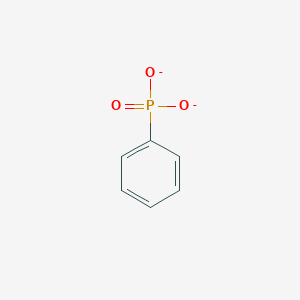

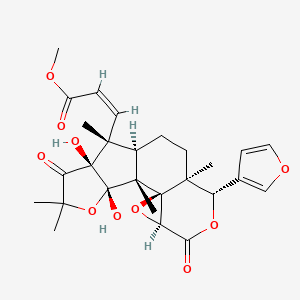
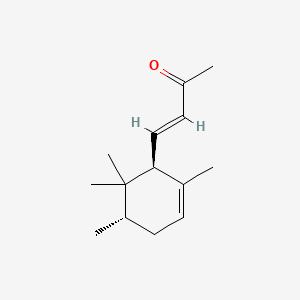
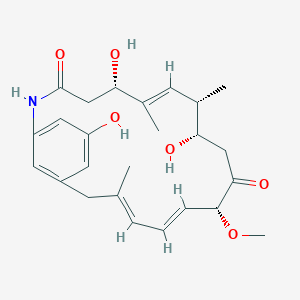

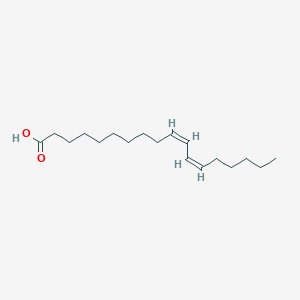
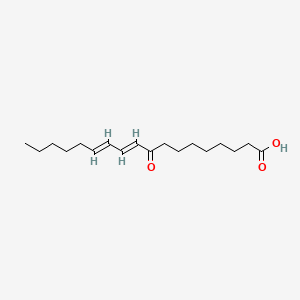
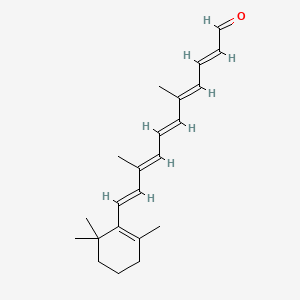
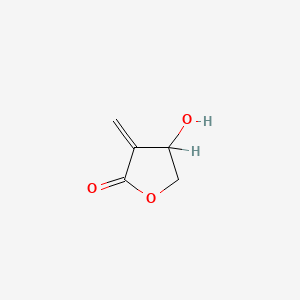
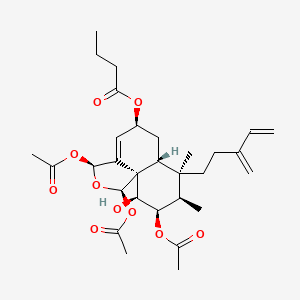
![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)
![(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol](/img/structure/B1237163.png)

